molecular formula C16H18N4O4S B10880245 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880245
M. Wt: 362.4 g/mol
InChI Key: AJOPNLWZMJIPGL-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is a piperazine derivative featuring a 2-nitrophenylsulfonyl group at the 1-position and a pyridin-3-ylmethyl substituent at the 4-position. Its molecular formula is C16H17N4O4S, with a molecular weight of 361.40 g/mol. The compound combines a sulfonamide moiety, known for modulating physicochemical properties like solubility and bioavailability, with a pyridinylmethyl group that may enhance receptor interaction .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H18N4O4S/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14/h1-7,12H,8-11,13H2

InChI Key

AJOPNLWZMJIPGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Pyridylmethyl Group: This step involves the alkylation of the piperazine ring with a pyridylmethyl halide under basic conditions.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Reduction: 1-[(2-Aminophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitrobenzenesulfonic acid and 4-(3-pyridylmethyl)piperazine.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine involves its interaction with biological targets such as enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyridylmethyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely pairs a 2-nitrophenylsulfonyl group (electron-withdrawing) with a pyridin-3-ylmethyl substituent (aromatic, polar). This contrasts with analogs like SLV313, which uses a fluorophenyl-pyridinylmethyl group for receptor targeting .
  • Synthesis : Most analogs (e.g., Compounds 27 and 28 ) are synthesized via nucleophilic substitution or coupling reactions, achieving yields of 50–85%. The target compound likely follows similar protocols, though specific details are unavailable.

Physicochemical Properties

  • Solubility : Sulfonamide groups (e.g., in the target compound and Compound 4h ) improve water solubility, while pyridinyl or fluorinated groups (as in SLV313) enhance lipid membrane permeability .
  • Melting Points : Analogs with rigid substituents (e.g., Compound 27 at 141–142°C ) exhibit higher melting points than flexible derivatives (e.g., Compound 28 at 84–85°C ). The target compound’s melting point is unrecorded but likely falls within this range.
Neuropsychopharmacology
  • SLV313 demonstrates potent D2/3 receptor antagonism (Ki < 10 nM) and 5-HT1A agonism (Ki ~20 nM), making it a candidate for antipsychotic therapy with reduced side effects . The target compound’s pyridinylmethyl group may similarly engage neurotransmitter receptors, though empirical data are needed.
Anticancer Activity
  • Piperazine derivatives like 5a–g show cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells (IC50: 1–10 µM).
Antimicrobial Activity
  • Sulfonamide-piperazine hybrids (e.g., Compounds 10e–j ) inhibit E. coli and S. aureus (MIC: 2–8 µg/mL). The target compound’s sulfonamide moiety may similarly disrupt bacterial folate synthesis.

Biological Activity

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety and a nitrophenylsulfonyl group. Its molecular formula is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 358.39 g/mol. The presence of the nitrophenyl and sulfonyl groups is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro assays showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines revealed that it can induce apoptosis in cancer cells, particularly in colorectal cancer (Caco-2) and lung cancer (A549) cell lines.

Cell Line Cell Viability (%) at 50 µM IC50 (µM)
Caco-239.825
A54956.930

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide adenine dinucleotide phosphate (NAMPT), which is crucial in cancer metabolism.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The nitrophenyl group enhances binding affinity to target proteins.
  • Enzyme Interaction : The sulfonyl group plays a critical role in enzyme inhibition by stabilizing the transition state during catalysis.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of similar structures exhibited enhanced antimicrobial activity against resistant strains, suggesting that modifications to the nitrophenylsulfonyl group could lead to improved efficacy.
  • Cancer Research : Research highlighted in PubMed Central indicated that compounds with similar piperazine structures showed promising results in reducing tumor growth in animal models, reinforcing the potential therapeutic applications of this class of compounds.

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